1-(3,3-Difluoro-4-((5-nitropyridin-2-yl)oxy)piperidin-1-yl)-2,2,2-trifluoroethanone
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Overview
Description
1-(3,3-Difluoro-4-((5-nitropyridin-2-yl)oxy)piperidin-1-yl)-2,2,2-trifluoroethanone is a complex organic compound characterized by the presence of multiple fluorine atoms and a nitropyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,3-Difluoro-4-((5-nitropyridin-2-yl)oxy)piperidin-1-yl)-2,2,2-trifluoroethanone typically involves multiple steps. One common route includes the following steps:
Formation of the piperidine ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the nitropyridine moiety: This is achieved through a nucleophilic substitution reaction where the nitropyridine group is introduced to the piperidine ring.
Final coupling: The trifluoroethanone group is introduced in the final step through a coupling reaction, often using reagents like trifluoroacetic anhydride.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1-(3,3-Difluoro-4-((5-nitropyridin-2-yl)oxy)piperidin-1-yl)-2,2,2-trifluoroethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitropyridine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
1-(3,3-Difluoro-4-((5-nitropyridin-2-yl)oxy)piperidin-1-yl)-2,2,2-trifluoroethanone has several scientific research applications:
Medicinal Chemistry: It is explored as a potential lead compound for the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Materials Science: The compound is studied for its potential use in the development of advanced materials, including polymers and coatings with unique properties.
Biological Research: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is investigated for its potential use as a catalyst or intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 1-(3,3-Difluoro-4-((5-nitropyridin-2-yl)oxy)piperidin-1-yl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets. The compound is known to:
Bind to enzyme active sites: Inhibiting or modulating enzyme activity.
Interact with receptors: Modulating receptor activity and downstream signaling pathways.
Alter cellular processes: Affecting processes such as cell proliferation, apoptosis, and differentiation.
Comparison with Similar Compounds
Similar Compounds
1-(3,3-Difluoro-4-((5-nitropyridin-2-yl)oxy)piperidin-1-yl)-2,2,2-trifluoroethanone: shares similarities with other fluorinated piperidine derivatives, such as:
Uniqueness
Fluorination: The presence of multiple fluorine atoms enhances the compound’s stability and lipophilicity.
Nitropyridine Moiety: This functional group contributes to the compound’s reactivity and potential biological activity.
Trifluoroethanone Group: This group imparts unique electronic properties, making the compound a valuable intermediate in various chemical reactions.
Properties
Molecular Formula |
C12H10F5N3O4 |
---|---|
Molecular Weight |
355.22 g/mol |
IUPAC Name |
1-[3,3-difluoro-4-(5-nitropyridin-2-yl)oxypiperidin-1-yl]-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C12H10F5N3O4/c13-11(14)6-19(10(21)12(15,16)17)4-3-8(11)24-9-2-1-7(5-18-9)20(22)23/h1-2,5,8H,3-4,6H2 |
InChI Key |
ZZEZIDIYLUWGKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC(C1OC2=NC=C(C=C2)[N+](=O)[O-])(F)F)C(=O)C(F)(F)F |
Origin of Product |
United States |
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